7-phenyl-2,3-dihydro-1H-1,4-diazepine-5-carboxylic acid
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Overview
Description
7-phenyl-2,3-dihydro-1H-1,4-diazepine-5-carboxylic acid is a heterocyclic compound that belongs to the diazepine family This compound features a seven-membered ring containing two nitrogen atoms at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-2,3-dihydro-1H-1,4-diazepine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base can lead to the formation of the desired diazepine ring . The reaction typically requires refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-phenyl-2,3-dihydro-1H-1,4-diazepine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl group and carboxylic acid group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
7-phenyl-2,3-dihydro-1H-1,4-diazepine-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-phenyl-2,3-dihydro-1H-1,4-diazepine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phenazepam: A benzodiazepine with a similar diazepine ring structure but different substituents.
Diazepam: Another benzodiazepine with therapeutic applications, differing in its substituent groups.
Midazolam: A benzodiazepine used as a sedative, with a different ring structure and substituents
Uniqueness
7-phenyl-2,3-dihydro-1H-1,4-diazepine-5-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. Its phenyl and carboxylic acid groups make it versatile for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
5-phenyl-2,3-dihydro-1H-1,4-diazepine-7-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)11-8-10(13-6-7-14-11)9-4-2-1-3-5-9/h1-5,8,14H,6-7H2,(H,15,16) |
InChI Key |
RKUXUXGGSSAEPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C=C(N1)C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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